Cas no 2228303-59-9 (2-(3-aminopropoxy)-6-fluorophenol)

2-(3-aminopropoxy)-6-fluorophenol 化学的及び物理的性質
名前と識別子
-
- 2-(3-aminopropoxy)-6-fluorophenol
- EN300-1999595
- 2228303-59-9
-
- インチ: 1S/C9H12FNO2/c10-7-3-1-4-8(9(7)12)13-6-2-5-11/h1,3-4,12H,2,5-6,11H2
- InChIKey: LJRUNXFBKCILHM-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1O)OCCCN
計算された属性
- せいみつぶんしりょう: 185.08520679g/mol
- どういたいしつりょう: 185.08520679g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 55.5Ų
2-(3-aminopropoxy)-6-fluorophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1999595-0.05g |
2-(3-aminopropoxy)-6-fluorophenol |
2228303-59-9 | 0.05g |
$851.0 | 2023-09-16 | ||
Enamine | EN300-1999595-0.25g |
2-(3-aminopropoxy)-6-fluorophenol |
2228303-59-9 | 0.25g |
$933.0 | 2023-09-16 | ||
Enamine | EN300-1999595-5.0g |
2-(3-aminopropoxy)-6-fluorophenol |
2228303-59-9 | 5g |
$2940.0 | 2023-06-02 | ||
Enamine | EN300-1999595-10.0g |
2-(3-aminopropoxy)-6-fluorophenol |
2228303-59-9 | 10g |
$4360.0 | 2023-06-02 | ||
Enamine | EN300-1999595-5g |
2-(3-aminopropoxy)-6-fluorophenol |
2228303-59-9 | 5g |
$2940.0 | 2023-09-16 | ||
Enamine | EN300-1999595-0.5g |
2-(3-aminopropoxy)-6-fluorophenol |
2228303-59-9 | 0.5g |
$974.0 | 2023-09-16 | ||
Enamine | EN300-1999595-1.0g |
2-(3-aminopropoxy)-6-fluorophenol |
2228303-59-9 | 1g |
$1014.0 | 2023-06-02 | ||
Enamine | EN300-1999595-0.1g |
2-(3-aminopropoxy)-6-fluorophenol |
2228303-59-9 | 0.1g |
$892.0 | 2023-09-16 | ||
Enamine | EN300-1999595-1g |
2-(3-aminopropoxy)-6-fluorophenol |
2228303-59-9 | 1g |
$1014.0 | 2023-09-16 | ||
Enamine | EN300-1999595-2.5g |
2-(3-aminopropoxy)-6-fluorophenol |
2228303-59-9 | 2.5g |
$1988.0 | 2023-09-16 |
2-(3-aminopropoxy)-6-fluorophenol 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
2-(3-aminopropoxy)-6-fluorophenolに関する追加情報
2-(3-Aminopropoxy)-6-fluorophenol
2-(3-Aminopropoxy)-6-fluorophenol (CAS No: 2228303-59-9) is a versatile organic compound with a unique chemical structure that combines an aminoalkoxy group and a fluorinated phenolic moiety. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials. Its structure, which features a fluorine atom at the 6-position of the phenol ring and an aminoethyl group attached via an ether linkage at the 2-position, endows it with distinctive chemical properties that make it a valuable building block in organic synthesis.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of the fluorine atom in 2-(3-aminopropoxy)-6-fluorophenol enhances its lipophilicity and metabolic stability, which are critical properties for drug candidates. Researchers have explored its use as a precursor for synthesizing bioisosteres, which are compounds with similar physical properties but different chemical structures, offering potential advantages in terms of efficacy and safety.
The amino group in 2-(3-aminopropoxy)-6-fluorophenol provides additional functional versatility. It can act as a nucleophile in various coupling reactions, enabling the construction of complex molecular architectures. For instance, this compound has been employed in the synthesis of peptide mimetics and other bioactive agents through reductive amination or click chemistry approaches. Its ability to form stable amide bonds makes it particularly useful in designing molecules with enhanced pharmacokinetic profiles.
In the realm of materials science, 2-(3-aminopropoxy)-6-fluorophenol has shown promise as a monomer for synthesizing advanced polymers. Its phenolic hydroxyl group can participate in hydrogen bonding, while the aminoalkoxy group can serve as a site for cross-linking or functionalization. These properties make it a candidate for developing high-performance materials with applications in electronics, optics, and biomedical devices.
From an environmental perspective, understanding the fate and transport of fluorinated aromatic compounds like 2-(3-aminopropoxy)-6-fluorophenol is crucial. Recent research has focused on assessing their persistence in aquatic environments and their potential impact on aquatic organisms. Studies have shown that while these compounds exhibit moderate biodegradability under certain conditions, their fluorinated nature can influence their environmental behavior and toxicity profiles.
Looking ahead, the continued exploration of 2-(3-aminopropoxy)-6-fluorophenol is expected to yield new insights into its utility across diverse disciplines. Its unique combination of functional groups positions it as a valuable tool for chemists seeking to design molecules with tailored properties for specific applications. As research progresses, this compound will undoubtedly play an increasingly important role in advancing both scientific knowledge and practical innovations.
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